molecular formula C19H15ClN2O4 B3966177 N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxy-2-naphthamide

N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxy-2-naphthamide

Cat. No. B3966177
M. Wt: 370.8 g/mol
InChI Key: BZFBFXMQFAWWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxy-2-naphthamide, also known as GW284543, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of effects on various biological processes.

Mechanism of Action

N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxy-2-naphthamide exerts its effects by selectively activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in improved metabolic function.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and increased energy expenditure. It has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxy-2-naphthamide has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxy-2-naphthamide. One area of interest is its potential use as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Another potential direction is its use in cancer therapy, where it has shown promising results in preclinical studies. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying its effects on various biological processes.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in various fields such as metabolic disorders, cancer, and inflammation. It has been shown to have a wide range of effects on various biological processes such as lipid metabolism, glucose homeostasis, and cell proliferation.

properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-7-17(22(24)25)15(20)10-16(11)21-19(23)14-8-12-5-3-4-6-13(12)9-18(14)26-2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFBFXMQFAWWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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